2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid
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Overview
Description
2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid typically involves the chlorination of 1-methyl-6-oxo-pyridine-3-carboxylic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
Scientific Research Applications
2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate
- 2-Methylpyridine-3-carboxylic acid
- Quinoline derivatives
Uniqueness
2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C7H6ClNO3 |
---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-chloro-1-methyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO3/c1-9-5(10)3-2-4(6(9)8)7(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
ZAPWNCMJTXAINY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=C1Cl)C(=O)O |
Origin of Product |
United States |
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